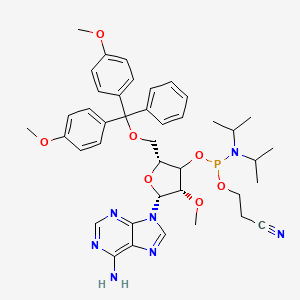

DMT-2'-O-Methyladenosine phosphoramidite

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C41H50N7O7P |

|---|---|

分子量 |

783.9 g/mol |

IUPAC名 |

3-[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |

InChI |

InChI=1S/C41H50N7O7P/c1-27(2)48(28(3)4)56(53-23-11-22-42)55-36-34(54-40(37(36)51-7)47-26-46-35-38(43)44-25-45-39(35)47)24-52-41(29-12-9-8-10-13-29,30-14-18-32(49-5)19-15-30)31-16-20-33(50-6)21-17-31/h8-10,12-21,25-28,34,36-37,40H,11,23-24H2,1-7H3,(H2,43,44,45)/t34-,36?,37+,40-,56?/m1/s1 |

InChIキー |

XWBXKGYBWJAXGN-YTSODZAJSA-N |

異性体SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1[C@H](O[C@H]([C@H]1OC)N2C=NC3=C(N=CN=C32)N)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |

正規SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=NC3=C(N=CN=C32)N)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |

製品の起源 |

United States |

Foundational & Exploratory

What are the properties of DMT-2'-O-Methyladenosine phosphoramidite?

An In-Depth Technical Guide to DMT-2'-O-Methyladenosine Phosphoramidite (B1245037)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the properties and applications of DMT-2'-O-Methyladenosine phosphoramidite, a key reagent in the synthesis of modified oligonucleotides.

Core Properties

This compound is a synthetic nucleoside derivative essential for introducing 2'-O-methylated adenosine (B11128) residues into an oligonucleotide chain. The 5'-dimethoxytrityl (DMT) group provides a temporary protecting group for the 5'-hydroxyl, which is removed at the beginning of each coupling cycle in solid-phase synthesis. The phosphoramidite moiety at the 3'-position enables the formation of the internucleotide phosphodiester bond, while the 2'-O-methyl modification confers desirable biological properties to the final oligonucleotide.

Physicochemical and Handling Data

The following tables summarize the key quantitative data for this compound, compiled from various suppliers.

Table 1: General Properties

| Property | Value | Source |

| Molecular Formula | C41H50N7O7P | [1] |

| Molecular Weight | 783.85 g/mol | [1] |

| Appearance | White to off-white powder | |

| Storage Temperature | -20°C to -10°C, under inert gas | [][3] |

Table 2: Solubility and Stability

| Property | Specification | Source |

| Solubility | Soluble in anhydrous acetonitrile (B52724) | |

| Stability | Sensitive to moisture and oxidation. Store under dry, inert atmosphere. | |

| Shipping | Typically shipped at ambient temperature, but should be stored under recommended conditions upon receipt. | [1] |

Table 3: Quality Control Parameters

| Parameter | Typical Specification | Analysis Method | Source |

| Purity | ≥98% | HPLC, 31P-NMR | |

| Identity | Conforms to structure | 1H-NMR, Mass Spectrometry | |

| Water Content | ≤0.3% | Karl Fischer Titration |

Applications in Oligonucleotide Synthesis

The primary application of this compound is in the solid-phase synthesis of modified oligonucleotides, particularly for therapeutic and diagnostic purposes. The 2'-O-methyl modification offers several advantages over unmodified RNA:

-

Enhanced Nuclease Resistance: The methyl group at the 2'-position of the ribose sugar sterically hinders the approach of nucleases, thereby increasing the in vivo stability of the oligonucleotide.

-

Increased Binding Affinity: 2'-O-methylated oligonucleotides exhibit a higher binding affinity to complementary RNA strands, leading to more stable duplexes.

-

Reduced Immunogenicity: The modification can help in reducing the innate immune response that can be triggered by unmodified RNA sequences.

These properties make 2'-O-methylated oligonucleotides, and thus the precursor phosphoramidites, valuable in the development of antisense oligonucleotides, siRNAs, and aptamers.

Experimental Protocols

The following section details the methodology for the use of this compound in automated solid-phase oligonucleotide synthesis.

Solid-Phase Oligonucleotide Synthesis Workflow

The synthesis of oligonucleotides using phosphoramidite chemistry is a cyclic process, with each cycle resulting in the addition of a single nucleotide to the growing chain. The four main steps in each cycle are:

-

Detritylation: Removal of the acid-labile 5'-DMT protecting group to expose the 5'-hydroxyl for the subsequent coupling reaction.

-

Coupling: Activation of the phosphoramidite and its subsequent reaction with the free 5'-hydroxyl of the growing oligonucleotide chain.

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

Detailed Methodologies

1. Detritylation:

-

Reagent: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in Dichloromethane (DCM).

-

Procedure: The solid support is washed with the detritylation solution for 1-2 minutes. The orange color of the trityl cation indicates successful removal of the DMT group. The support is then washed thoroughly with anhydrous acetonitrile to remove the acid.

2. Coupling:

-

Reagents:

-

This compound solution (e.g., 0.1 M in anhydrous acetonitrile).

-

Activator solution (e.g., 0.45 M Tetrazole or 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile).

-

-

Procedure: The phosphoramidite and activator solutions are simultaneously delivered to the synthesis column. The coupling reaction is allowed to proceed for 2-5 minutes. For sterically hindered phosphoramidites like 2'-O-methylated versions, a longer coupling time or a more potent activator may be required to achieve high coupling efficiency.

3. Capping:

-

Reagents:

-

Cap A: Acetic anhydride (B1165640) in Tetrahydrofuran (THF)/Pyridine.

-

Cap B: 16% 1-Methylimidazole in THF.

-

-

Procedure: The solid support is treated with a mixture of Cap A and Cap B for 1-2 minutes. This acetylates any unreacted 5'-hydroxyl groups.

4. Oxidation:

-

Reagent: 0.02-0.1 M Iodine in THF/Water/Pyridine.

-

Procedure: The support is washed with the oxidizing solution for 1-2 minutes to convert the phosphite triester to a stable phosphate triester.

Post-synthesis Cleavage and Deprotection:

-

Reagent: Concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).

-

Procedure: After the final cycle, the oligonucleotide is cleaved from the solid support and the protecting groups on the phosphate backbone and the nucleobases are removed by incubation with the basic solution at elevated temperatures. The specific conditions (time and temperature) depend on the nature of the protecting groups used on the nucleobases.

Structure-Function Relationship

The chemical properties of this compound are intrinsically linked to its successful application in synthesizing high-quality modified oligonucleotides.

References

An In-depth Technical Guide to 2'-O-Me-A Phosphoramidite: Structure, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2'-O-Methyladenosine (2'-O-Me-A) phosphoramidite (B1245037), a critical building block in the chemical synthesis of modified oligonucleotides for research and therapeutic applications. We will delve into its chemical structure and formula, outline the protocols for its synthesis and incorporation into oligonucleotides, present key quantitative data, and visualize its role in a significant biological pathway.

Chemical Structure and Formula

The most common commercially available form of 2'-O-Me-A phosphoramidite is N6-benzoyl-5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyl-Adenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite . This complex nomenclature reflects the various protecting groups necessary for its stability and proper function during automated oligonucleotide synthesis.

Chemical Formula: C₄₈H₅₄N₇O₈P[1]

Molecular Weight: 887.97 g/mol [1]

CAS Number: 110782-31-5[1]

The structure consists of a 2'-O-methylated adenosine (B11128) core with several key modifications:

-

5'-O-Dimethoxytrityl (DMT) group: A bulky, acid-labile protecting group on the 5'-hydroxyl of the ribose sugar. It prevents unwanted reactions at this position during the coupling step and is removed to allow for the addition of the next phosphoramidite in the growing oligonucleotide chain.

-

N6-Benzoyl group: Protects the exocyclic amine of the adenine (B156593) base, preventing side reactions during synthesis.

-

3'-Phosphoramidite group: The reactive moiety that enables the formation of the phosphodiester bond with the free 5'-hydroxyl of the growing oligonucleotide chain. It is further protected by:

-

2-Cyanoethyl group: Protects the phosphorus atom.

-

Diisopropylamino group: A leaving group that is displaced during the coupling reaction.

-

Below is a diagram illustrating the logical relationship of these components.

References

Synthesis of N-Benzoyl-5'-O-DMT-2'-O-methyladenosine Phosphoramidite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the multi-step synthesis of N-Benzoyl-5'-O-DMT-2'-O-methyladenosine phosphoramidite (B1245037), a crucial building block in the chemical synthesis of modified oligonucleotides. The following sections provide a comprehensive overview of the synthetic pathway, detailed experimental protocols, and quantitative data to support researchers in the fields of medicinal chemistry and drug development.

Synthetic Pathway Overview

The synthesis of N-Benzoyl-5'-O-DMT-2'-O-methyladenosine phosphoramidite is a four-step process commencing with the selective methylation of the 2'-hydroxyl group of adenosine (B11128). This is followed by the protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group and the benzoylation of the N6-amino group of the adenine (B156593) base. The final step involves the phosphitylation of the 3'-hydroxyl group to yield the desired phosphoramidite.

Experimental Protocols and Data

This section provides detailed methodologies for each key synthetic step, along with a summary of the quantitative data in a structured table for easy comparison of yields.

Step 1: Synthesis of 2'-O-methyladenosine

The initial step involves the regioselective methylation of the 2'-hydroxyl group of adenosine.

Experimental Protocol:

A detailed protocol for the direct methylation of adenosine has been previously described. In a typical procedure, adenosine is treated with a methylating agent in an appropriate solvent system. Purification is generally achieved through column chromatography to isolate the desired 2'-O-methylated product from other isomers and unreacted starting material.

Step 2: Synthesis of 5'-O-DMT-2'-O-methyladenosine

The primary 5'-hydroxyl group of 2'-O-methyladenosine is selectively protected using dimethoxytrityl chloride (DMT-Cl).

Experimental Protocol:

To a solution of 2'-O-methyladenosine in anhydrous pyridine, DMT-Cl is added portionwise at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted. Purification is carried out using silica (B1680970) gel column chromatography.

Step 3: Synthesis of N-Benzoyl-5'-O-DMT-2'-O-methyladenosine

The exocyclic amino group at the N6 position of the adenine base is protected with a benzoyl group. A transient protection method is often employed for this step.

Experimental Protocol:

The 5'-O-DMT-2'-O-methyladenosine is dissolved in anhydrous pyridine, and trimethylsilyl (B98337) chloride (TMSCl) is added to protect the remaining hydroxyl group. Subsequently, benzoyl chloride is added to the reaction mixture. After the benzoylation is complete, the silyl (B83357) protecting group is removed by the addition of aqueous ammonia. The crude product is then purified by silica gel chromatography.

Step 4: Synthesis of N-Benzoyl-5'-O-DMT-2'-O-methyladenosine phosphoramidite

The final step is the phosphitylation of the 3'-hydroxyl group to introduce the reactive phosphoramidite moiety.

Experimental Protocol:

N-Benzoyl-5'-O-DMT-2'-O-methyladenosine is dissolved in an anhydrous aprotic solvent such as dichloromethane (B109758) or acetonitrile. A phosphitylating agent, typically 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, is added in the presence of a weak base like N,N-diisopropylethylamine (DIPEA) or 1H-tetrazole as an activator. The reaction is carried out under an inert atmosphere. The resulting phosphoramidite is purified by silica gel chromatography, ensuring the column is pre-treated with a triethylamine (B128534) solution to prevent degradation of the product. The purity of the final product is often assessed by ³¹P NMR spectroscopy.

Quantitative Data Summary

The following table summarizes the typical yields for each step in the synthesis of N-Benzoyl-5'-O-DMT-2'-O-methyladenosine phosphoramidite.

| Step | Reaction | Starting Material | Product | Typical Yield (%) |

| 1 | 2'-O-Methylation | Adenosine | 2'-O-methyladenosine | 42 |

| 2 | 5'-O-DMT Protection | 2'-O-methyladenosine | 5'-O-DMT-2'-O-methyladenosine | 76 |

| 3 | N6-Benzoylation | 5'-O-DMT-2'-O-methyladenosine | N-Benzoyl-5'-O-DMT-2'-O-methyladenosine | 50 |

| 4 | 3'-Phosphitylation | N-Benzoyl-5'-O-DMT-2'-O-methyladenosine | N-Benzoyl-5'-O-DMT-2'-O-methyladenosine phosphoramidite | 63 |

Visualization of Experimental Workflow

The general workflow for the synthesis and purification of a nucleoside phosphoramidite is depicted below.

Conclusion

This technical guide provides a detailed overview of the synthesis of N-Benzoyl-5'-O-DMT-2'-O-methyladenosine phosphoramidite. The presented protocols and data are intended to serve as a valuable resource for researchers engaged in the chemical synthesis of modified oligonucleotides for various therapeutic and research applications. The successful synthesis of this key building block is essential for the advancement of oligonucleotide-based drug discovery and development.

The Architect of Stability: A Technical Guide to 2'-O-Methylated RNA in Therapeutic Research

EXECUTIVE SUMMARY: The strategic incorporation of chemical modifications has become a cornerstone of RNA-based therapeutic development, enabling the transition of these powerful molecules from laboratory tools to clinical realities. Among the most pivotal of these modifications is 2'-O-methylation (2'-OMe), a subtle alteration to the ribose sugar that imparts profound and therapeutically essential properties. This technical guide provides an in-depth exploration of the applications of 2'-O-methylated RNA, detailing its core advantages, its role in various therapeutic modalities, and the experimental protocols essential for its evaluation. By enhancing nuclease resistance, increasing binding affinity, and mitigating innate immune responses, 2'-O-methylation is a critical component in the design of antisense oligonucleotides, siRNAs, mRNA vaccines, and gene-editing guide RNAs, driving the next generation of precision medicines.

The Fundamental Advantages of 2'-O-Methylation

The addition of a methyl group to the 2' hydroxyl position of the ribose sugar in an RNA nucleotide is a seemingly minor chemical change that yields a suite of significant therapeutic benefits.[1][2][3][4][5] This modification fundamentally alters the chemical and structural properties of the RNA molecule.

Enhanced Nuclease Resistance and In Vivo Stability

Unmodified RNA is rapidly degraded in biological systems by ubiquitous nucleases. The 2'-O-methyl group provides a steric shield, protecting the phosphodiester backbone from nuclease cleavage.[2][4][6] This modification significantly increases the half-life of RNA therapeutics in serum and within cells, a critical prerequisite for achieving a sustained therapeutic effect.[7][8] Chemically, the methyl group inhibits the nucleophilicity of the 2'-O ribose site, making the RNA less susceptible to alkaline hydrolysis and enzymatic degradation.[4][9]

Increased Binding Affinity and Target Specificity

2'-O-methylation pre-organizes the ribose sugar into a C3'-endo conformation, which is the favored geometry for A-form helical structures typical of RNA:RNA and RNA:DNA duplexes.[10] This conformational rigidity reduces the entropic penalty of binding, leading to a more stable duplex with the target mRNA.[10] The increased thermal stability (Tm) translates to higher binding affinity, which can enhance the potency and specificity of the therapeutic agent.[5][11]

Reduced Immunogenicity

The innate immune system has evolved to recognize foreign RNA, particularly double-stranded RNA (dsRNA), through pattern recognition receptors like Toll-like receptors (TLRs) and RIG-I.[12] 2'-O-methylation effectively masks the RNA therapeutic from these surveillance systems.[12][13] This modification helps the RNA molecule evade detection, thereby preventing the induction of inflammatory cytokine responses and interferon production, which is crucial for the safety and tolerability of RNA-based drugs.[14][15]

Core Therapeutic Applications

The advantageous properties of 2'-O-methylation have been leveraged across a wide array of RNA therapeutic platforms.

Antisense Oligonucleotides (ASOs)

ASOs are short, single-stranded nucleic acids that bind to a target mRNA to modulate protein expression. 2'-O-methyl modifications are frequently used in the "wings" of ASO "gapmers" to increase stability and binding affinity, while a central "gap" of unmodified DNA nucleotides is maintained to recruit RNase H for target mRNA degradation.[5][16] In splice-switching ASOs, such as Eteplirsen for Duchenne muscular dystrophy, the entire oligonucleotide may be modified to promote stability and ensure it sterically hinders the splicing machinery without being degraded.[17][18][19][20]

Small Interfering RNAs (siRNAs)

siRNAs are double-stranded RNA molecules that mediate gene silencing through the RNA interference (RNAi) pathway. To enhance their stability and prevent off-target effects, siRNAs are extensively modified. Patisiran, an approved therapeutic for hereditary transthyretin-mediated amyloidosis, is a prime example, featuring eleven 2'-O-methyl modifications on each strand to ensure stability and effective delivery to the liver.[21] These modifications are critical for avoiding immune activation and ensuring the longevity of the silencing effect.[22][23][24]

CRISPR Gene Editing

In the CRISPR-Cas9 system, the guide RNA (gRNA) directs the Cas9 nuclease to a specific DNA target. Chemical modifications, including 2'-O-methylation, are incorporated into synthetic gRNAs to improve their stability and reduce off-target effects.[1][13] By enhancing resistance to cellular nucleases, modified gRNAs ensure the integrity of the guide sequence, leading to more efficient and precise gene editing.[11][25] 2'-O-methylation at the ends of the gRNA can also suppress the immune response, which is particularly important for in vivo therapeutic applications.[13]

mRNA Vaccines and Therapeutics

The use of modified nucleosides is fundamental to the success of mRNA vaccines. While pseudouridine (B1679824) is the most well-known modification for reducing immunogenicity and enhancing translation, 2'-O-methylation also plays a crucial role, particularly in the 5' cap structure.[26] The "Cap 1" structure, which contains a 2'-O-methylation on the first transcribed nucleotide, is critical for marking the mRNA as "self" to the innate immune system, thereby preventing immune activation and promoting robust protein expression.[26][27]

Quantitative Data Summary

The impact of 2'-O-methylation can be quantified through various biophysical and biological assays. The following tables summarize key data from the literature.

| Table 1: Impact of 2'-O-Methylation on Duplex Thermal Stability (Tm) | |

| Modification Context | Approximate Increase in Tm per 2'-OMe Modification |

| RNA:RNA Duplex | +1.6 to +1.9 °C[11] |

| L-DNA:L-RNA Duplex | +1.4 to +1.8 °C[11] |

| DNA:RNA Duplex | Variable, generally stabilizing |

| Note: Tm values are dependent on sequence, salt concentration, and duplex length. |

| Table 2: Comparative Efficacy of Modified vs. Unmodified siRNAs (IC50 Values) | |

| siRNA Target / Modification Pattern | Reported IC50 Value (nM) |

| Unmodified siRNA (Site III, PTEN target) | ~9 nM[6] |

| Fully 2'-OMe Modified Sense Strand (Site III, PTEN target) | ~9 nM[6] |

| Unmodified siRNA (Parent Sequence) | Varies (e.g., 0.1 - 10 nM) |

| Fully 2'-OMe/2'-F Modified siRNA (Same Sequence) | Can show substantial loss of activity (>100 nM) or retain potency, highly sequence-dependent.[9] |

| Note: IC50 values are highly dependent on the siRNA sequence, target gene, cell type, and delivery method. |

Visualized Pathways and Workflows

Visual diagrams help clarify complex biological processes and experimental designs. The following are represented in the DOT language for Graphviz.

Mechanism of ASO-Mediated RNase H Cleavage

This diagram illustrates the pathway by which a gapmer ASO, featuring 2'-O-methylated wings, directs the degradation of a target mRNA molecule.

Caption: ASO-mediated degradation of target mRNA via RNase H recruitment.

General Workflow for Preclinical Testing of a Modified RNA Therapeutic

This diagram outlines the typical experimental sequence for evaluating a novel 2'-O-methylated RNA therapeutic, from initial design to in vivo assessment.

Caption: Preclinical evaluation workflow for 2'-O-methylated RNA therapeutics.

Key Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of 2'-O-methylated oligonucleotides.

Solid-Phase Synthesis of 2'-O-Methylated RNA Oligonucleotides

This protocol describes the automated synthesis of RNA oligonucleotides incorporating 2'-O-methylated phosphoramidites on a solid support.

Materials:

-

DNA/RNA Synthesizer

-

Controlled-pore glass (CPG) solid support functionalized with the initial nucleoside.

-

Standard and 2'-O-methylated RNA phosphoramidites (A, C, G, U) with appropriate protecting groups (e.g., TBDMS for 2'-OH, standard groups for exocyclic amines).[25][28]

-

Anhydrous acetonitrile

-

Activator solution (e.g., 5-ethylthiotetrazole)

-

Capping reagents (Acetic Anhydride and N-Methylimidazole)

-

Oxidizing solution (Iodine in THF/water/pyridine)

-

Detritylation solution (e.g., 3% trichloroacetic acid in dichloromethane)

-

Cleavage and deprotection solution (e.g., aqueous ammonia/methylamine (AMA)).[25][28]

Procedure:

-

Synthesizer Setup: Load the required 2'-O-methyl and standard RNA phosphoramidites, CPG column, and all necessary reagents onto the automated synthesizer.

-

Sequence Programming: Program the desired oligonucleotide sequence into the synthesizer software, specifying the positions for 2'-O-methylated bases.

-

Automated Synthesis Cycle (repeated for each nucleotide addition):

-

Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside.

-

Coupling: The next phosphoramidite (B1245037) in the sequence is activated and coupled to the free 5'-hydroxyl group.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.[25]

-

-

Cleavage and Deprotection:

-

Once synthesis is complete, the CPG support is removed from the synthesizer.

-

The oligonucleotide is cleaved from the support and base protecting groups are removed by incubation in AMA solution at elevated temperature (e.g., 65°C for 15-30 minutes).[28]

-

-

2'-OH Deprotection (for standard RNA portions): If the oligo contains standard RNA bases, a further step using a fluoride (B91410) source (e.g., triethylamine (B128534) trihydrofluoride) is required to remove the 2'-TBDMS protecting groups.

-

Purification: The crude oligonucleotide is purified using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).[25][28]

-

Quantification and QC: The final product is desalted, quantified by UV-Vis spectrophotometry, and its identity is confirmed by mass spectrometry.[25]

In Vitro Nuclease Stability Assay in Serum

This assay assesses the resistance of a modified oligonucleotide to degradation by nucleases present in biological fluids.

Materials:

-

Fluorescently labeled (e.g., 5'-FAM or Cy3) 2'-O-methylated oligonucleotide and an unmodified control.

-

Human or mouse serum (stored at -80°C, thawed on ice).

-

Phosphate-buffered saline (PBS).

-

Denaturing loading buffer (e.g., containing 9M urea).

-

Denaturing PAGE system (e.g., 15-20% polyacrylamide, 7M urea).

-

Fluorescence gel imager.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, add 10 μL of 25 μM labeled oligonucleotide to 90 μL of serum. Prepare a parallel reaction for the unmodified control.[7]

-

Incubation: Incubate the reactions at 37°C.

-

Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), remove an aliquot (e.g., 10 μL) of the reaction mixture.

-

Quenching: Immediately mix the aliquot with an equal volume of denaturing loading buffer and place on ice to stop the enzymatic reaction. Samples can be stored at -20°C or -80°C.

-

Gel Electrophoresis: Load the samples from all time points onto a denaturing polyacrylamide gel.

-

Visualization: After electrophoresis, visualize the gel using a fluorescence imager. The intact, full-length oligonucleotide will migrate as a distinct band. Degraded fragments will appear as smaller, faster-migrating bands or a smear.

-

Analysis: Quantify the band intensity of the full-length oligonucleotide at each time point relative to the t=0 sample. Plot the percentage of intact oligonucleotide versus time to determine the degradation rate and calculate the half-life (t½) for both the modified and unmodified oligos.

Cellular Transfection Protocol for siRNA

This protocol provides a general method for introducing modified siRNAs into cultured mammalian cells to assess gene silencing activity.

Materials:

-

Mammalian cells (e.g., HeLa, HEK293) plated to be 30-50% confluent on the day of transfection.[18]

-

2'-O-methylated siRNA and a negative control siRNA (stock solution ≥ 10 µM).

-

Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) or a polymer-based reagent.

-

Serum-free culture medium (e.g., Opti-MEM).

-

Complete growth medium (with serum, without antibiotics for the transfection step).

-

Multi-well culture plates (e.g., 24-well).

Procedure (per well of a 24-well plate):

-

Cell Seeding: The day before transfection, seed cells in the 24-well plate so they reach 30-50% confluency at the time of transfection.

-

Prepare siRNA Solution: In a sterile tube, dilute the desired final concentration of siRNA (e.g., 10-50 nM) into 50 µL of serum-free medium.[18]

-

Prepare Transfection Reagent Solution: In a separate sterile tube, dilute the transfection reagent according to the manufacturer's instructions (e.g., 1.5-2 µL) into 50 µL of serum-free medium.

-

Form Complexes: Combine the diluted siRNA and diluted transfection reagent. Mix gently by pipetting and incubate at room temperature for 10-20 minutes to allow complexes to form.[18]

-

Transfect Cells: Aspirate the old medium from the cells and replace it with fresh, complete growth medium (without antibiotics). Add the 100 µL siRNA-reagent complex dropwise to the well. Gently rock the plate to ensure even distribution.

-

Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours.

-

Assay for Knockdown: Harvest the cells and extract RNA or protein. Analyze the target gene expression by RT-qPCR or the target protein levels by Western blot or ELISA to determine the extent of gene silencing.

Conclusion and Future Outlook

2'-O-methylation is a powerful and versatile tool in the development of RNA therapeutics. Its ability to confer stability, enhance binding, and reduce immunogenicity has been instrumental in the clinical success of multiple RNA-based drugs. As the field of RNA medicine continues to expand, the strategic use of 2'-O-methylation, often in combination with other chemical modifications, will remain a critical design principle. Future research will likely focus on optimizing the placement and density of these modifications to fine-tune the pharmacokinetic and pharmacodynamic properties of novel RNA therapeutics, further broadening their applicability to a wider range of diseases.

References

- 1. 2′-O-Methyl at 20-mer Guide Strand 3′ Termini May Negatively Affect Target Silencing Activity of Fully Chemically Modified siRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Workflow for Transcriptome-Wide Assessment of Antisense Oligonucleotide Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. lifesciences.danaher.com [lifesciences.danaher.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. Small interfering RNAs containing full 2′-O-methylribonucleotide-modified sense strands display Argonaute2/eIF2C2-dependent activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of Chemical Modifications on Aptamer Stability in Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Improving the potency prediction for chemically modified siRNAs through insights from molecular modeling of individual sequence positions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states - PMC [pmc.ncbi.nlm.nih.gov]

- 11. osti.gov [osti.gov]

- 12. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Structural basis for the synergy of 4′- and 2′-modifications on siRNA nuclease resistance, thermal stability and RNAi activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. genemedi.net [genemedi.net]

- 16. Assay for Evaluating Ribonuclease H-Mediated Degradation of RNA-Antisense Oligonucleotide Duplexes | Springer Nature Experiments [experiments.springernature.com]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. researchgate.net [researchgate.net]

- 19. Video: Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism [jove.com]

- 20. researchgate.net [researchgate.net]

- 21. discovery.researcher.life [discovery.researcher.life]

- 22. ncardia.com [ncardia.com]

- 23. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism [jove.com]

- 24. Methods and Strategies for In Vitro Metabolism Studies of Oligonucleotides - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 25. researchgate.net [researchgate.net]

- 26. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Enhanced Stability of DNA Oligonucleotides with Partially Zwitterionic Backbone Structures in Biological Media - PMC [pmc.ncbi.nlm.nih.gov]

- 28. yeasenbio.com [yeasenbio.com]

Commercial Suppliers and Technical Guide for High-Purity DMT-2'-O-Methyladenosine Phosphoramidite

This technical guide provides a comprehensive overview of commercially available high-purity 5'-O-Dimethoxytrityl-N6-benzoyl-2'-O-methyladenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, a critical building block for the synthesis of modified oligonucleotides. This document is intended for researchers, scientists, and professionals in the field of drug development and nucleic acid chemistry.

Introduction to 2'-O-Methyl RNA Modifications

The 2'-O-methylation of ribonucleosides is a common and valuable modification in the synthesis of therapeutic oligonucleotides, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). This modification offers several key advantages over unmodified RNA, making it a cornerstone of modern oligonucleotide chemistry.

The primary benefits of incorporating 2'-O-methylated nucleotides are:

-

Enhanced Nuclease Resistance: The methyl group at the 2' position of the ribose sugar sterically hinders the approach of nucleases, significantly increasing the in vivo stability of the oligonucleotide.

-

Increased Duplex Stability: 2'-O-methylated RNA forms more stable duplexes with complementary RNA strands compared to DNA-RNA or unmodified RNA-RNA duplexes. This is due to the 2'-O-methyl group favoring an A-form helix, which is the natural conformation of RNA duplexes.

-

Reduced Immunogenicity: In some applications, 2'-O-methyl modifications can help to reduce the innate immune response that can be triggered by unmodified single-stranded or double-stranded RNA.

Commercial Availability and Specifications

Several reputable suppliers offer high-purity DMT-2'-O-Methyladenosine phosphoramidite (B1245037). The following table summarizes the key specifications from a selection of commercial vendors. It is important to note that purity and impurity profiles can vary between batches and suppliers, and it is always recommended to consult the lot-specific certificate of analysis.

| Supplier | Product Name | Purity (HPLC) | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Storage Conditions |

| Sigma-Aldrich | DMT-2'O-Methyl-rA(bz) Phosphoramidite | ≥99.0% | C48H54N7O8P | 887.96 | 110782-31-5 | -10 to -25°C |

| MedChemExpress | DMT-2'-O-Methyladenosine phosphoramidite | Not specified | C41H50N7O7P | 783.85 | 138906-75-9 | Room temperature (short term), -20°C (long term) |

| Glen Research | 2'-OMe-A-CE Phosphoramidite | Not specified | C48H54N7O8P | 887.97 | 110782-31-5 | -20°C |

| Biosynth | N6-Benzoyl-5'-O-DMT-2'-O-methyladenosine 3'-CE phosphoramidite | Not specified | C48H54N7O8P | 887.98 | 110782-31-5 | <-15°C, keep dry |

| BroadPharm | 5'-O-DMT-2'-OMe-Benzoyl-Adenosine-CE Phosphoramidite | Not specified | C48H54N7O8P | 887.96 | 110782-31-5 | -20°C |

Experimental Protocols: Solid-Phase Oligonucleotide Synthesis

The following is a generalized protocol for the incorporation of this compound into a growing oligonucleotide chain using an automated solid-phase synthesizer. The phosphoramidite method is a cyclical process involving four main steps: deblocking, coupling, capping, and oxidation.

Materials and Reagents:

-

This compound dissolved in anhydrous acetonitrile (B52724) to the synthesizer's recommended concentration (e.g., 0.1 M).

-

Solid support functionalized with the initial nucleoside (e.g., Controlled Pore Glass - CPG).

-

Deblocking solution: 3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).

-

Activator solution: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.25 M Dicyanoimidazole (DCI) in acetonitrile.

-

Capping solution A: Acetic anhydride (B1165640) in THF/Pyridine.

-

Capping solution B: 16% N-Methylimidazole in THF.

-

Oxidation solution: 0.02 M Iodine in THF/Pyridine/Water.

-

Anhydrous acetonitrile for washing steps.

-

Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) - AMA).

Automated Synthesis Cycle:

-

Deblocking (Detritylation): The 5'-DMT protecting group of the nucleoside attached to the solid support is removed by treating with the deblocking solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction. The orange color of the cleaved dimethoxytrityl cation can be monitored to assess the efficiency of each cycle.

-

Coupling: The this compound is activated by the activator solution and then delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. A recommended coupling time for 2'-O-Methyl phosphoramidites is typically longer than for standard DNA phosphoramidites, with a duration of 6 to 15 minutes being common to ensure high coupling efficiency.[1]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions. This prevents the formation of deletion mutations in the final oligonucleotide product.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is unstable and is oxidized to a more stable phosphate (B84403) triester linkage using the oxidation solution.

These four steps are repeated for each subsequent nucleotide to be added to the sequence.

Post-Synthesis Cleavage and Deprotection:

-

Cleavage from Support: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support using a solution such as concentrated ammonium hydroxide.

-

Base and Phosphate Deprotection: The same solution used for cleavage also removes the protecting groups from the nucleobases (e.g., benzoyl from adenosine) and the cyanoethyl groups from the phosphate backbone.

-

Purification: The crude oligonucleotide is purified using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) to isolate the full-length product.

-

Desalting: The purified oligonucleotide is desalted to remove any remaining salts from the synthesis and purification processes.

Visualizations

Chemical Structure and Functional Groups

Caption: Structure of this compound.

Automated Solid-Phase Oligonucleotide Synthesis Cycle

Caption: Automated Solid-Phase Oligonucleotide Synthesis Cycle.

Representative Signaling Pathway Modulation by a 2'-O-Methylated Antisense Oligonucleotide

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders, making it a key target for therapeutic intervention. Antisense oligonucleotides can be designed to target components of this pathway, such as the p65 (RelA) subunit, to downregulate its activity. The inclusion of 2'-O-Methyladenosine in such an ASO would enhance its stability and binding affinity to the target mRNA.

References

Stability and Storage of 2'-O-Me-A Phosphoramidite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical aspects of stability and storage for 2'-O-methyladenosine (2'-O-Me-A) phosphoramidite (B1245037), a key building block in the synthesis of modified oligonucleotides for therapeutic and research applications. Proper handling and storage of this reagent are paramount to ensure the integrity and purity of the final oligonucleotide product.

Core Concepts in 2'-O-Me-A Phosphoramidite Stability

2'-O-Me-A phosphoramidite, like other phosphoramidites used in oligonucleotide synthesis, is a reactive molecule susceptible to degradation through several pathways. The inherent reactivity of the trivalent phosphorus atom makes it prone to hydrolysis and oxidation. The stability of the phosphoramidite is influenced by factors such as temperature, moisture, and the presence of acidic or basic impurities.

The 2'-O-methyl modification on the ribose sugar confers increased nuclease resistance and desirable hybridization properties to the resulting oligonucleotides.[1][2] However, the stability of the phosphoramidite monomer itself is a critical consideration for successful synthesis.

Recommended Storage Conditions

To minimize degradation and ensure optimal performance, 2'-O-Me-A phosphoramidite should be stored under controlled conditions. The following table summarizes the generally recommended storage conditions for 2'-O-Me-A phosphoramidite in both solid and solution forms.

| Form | Storage Temperature | Atmosphere | Duration |

| Solid | -20°C | Inert gas (Argon or Nitrogen), Dry | Long-term |

| Solid | 2-8°C | Inert gas (Argon or Nitrogen), Dry | Short- to medium-term |

| Solution (in anhydrous acetonitrile) | Room Temperature (on synthesizer) | Inert gas (Argon or Nitrogen) | 3-5 days[3] |

| Solution (in anhydrous acetonitrile) | -20°C | Inert gas (Argon or Nitrogen) | Weeks (with caution) |

Note: It is crucial to handle the solid phosphoramidite under an inert, dry atmosphere to prevent exposure to moisture and oxygen. Before use, the container should be allowed to warm to room temperature to avoid condensation of atmospheric moisture onto the product.

Key Degradation Pathways

The primary degradation pathways for phosphoramidites are hydrolysis and oxidation. These reactions lead to the formation of impurities that can either fail to couple during oligonucleotide synthesis or be incorporated as undesirable modifications.

dot

Caption: Primary degradation pathways of 2'-O-Me-A phosphoramidite.

Experimental Protocols for Stability Assessment

Assessing the stability of 2'-O-Me-A phosphoramidite involves analytical techniques that can distinguish the intact phosphoramidite from its degradation products. The most common methods are High-Performance Liquid Chromatography (HPLC) and Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy.

Protocol 1: Purity Assessment by Reverse-Phase HPLC

This method is used to determine the purity of the phosphoramidite and to detect the presence of non-phosphorus containing impurities.

-

Sample Preparation:

-

Prepare a stock solution of 2'-O-Me-A phosphoramidite at a concentration of 1 mg/mL in anhydrous acetonitrile (B52724) containing 0.01% (v/v) triethylamine (B128534) (TEA).[4]

-

Further dilute the stock solution to a working concentration of 0.1 mg/mL with the same diluent.[4]

-

All preparations should be performed under an inert atmosphere.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[5]

-

Mobile Phase A: 0.1 M triethylammonium (B8662869) acetate (B1210297) (TEAA) in water (pH 7.0).[5]

-

Mobile Phase B: Acetonitrile.[5]

-

Gradient: A typical gradient would be from 5-95% B over 20-30 minutes.

-

Flow Rate: 1 mL/min.[5]

-

Detection: UV at 260 nm.

-

Column Temperature: Ambient.[5]

-

-

Data Analysis:

-

The purity is calculated based on the total peak area. The intact phosphoramidite often appears as a pair of diastereomers.

-

Protocol 2: Stability Monitoring by ³¹P NMR Spectroscopy

³¹P NMR is a powerful tool for directly observing the phosphorus-containing species and is highly effective for quantifying the active P(III) phosphoramidite and its P(V) degradation products.[5][6]

-

Sample Preparation:

-

Dissolve approximately 30 mg of the 2'-O-Me-A phosphoramidite in 0.5 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated acetonitrile (CD₃CN) in an NMR tube under an inert atmosphere.

-

A small amount of triethylamine can be added to stabilize the sample.

-

-

NMR Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Pulse Program: A standard proton-decoupled ³¹P NMR experiment.

-

Chemical Shift Referencing: Use an external standard of 85% H₃PO₄.

-

Key Chemical Shift Regions:

-

-

Data Analysis:

-

Integrate the signals corresponding to the P(III) and P(V) regions to determine the relative percentage of the active phosphoramidite and its degradation products.

-

Experimental Workflow for a Stability Study

A forced degradation or accelerated stability study can be designed to understand the degradation profile of 2'-O-Me-A phosphoramidite under various stress conditions.

dot

Caption: Workflow for a comprehensive stability study of 2'-O-Me-A phosphoramidite.

Summary of Quantitative Stability Data

While specific public data on the degradation kinetics of 2'-O-Me-A phosphoramidite is limited, the following table summarizes the expected stability based on general knowledge of phosphoramidites and manufacturer recommendations.

| Condition | Parameter | Expected Stability | Analytical Method |

| Solid Storage | Temperature (-20°C) | High (months to years) | ³¹P NMR, HPLC |

| Solid Storage | Temperature (2-8°C) | Moderate (weeks to months) | ³¹P NMR, HPLC |

| Solution Storage | Temperature (Room Temp) | Low (3-5 days)[3] | ³¹P NMR, HPLC |

| Exposure to Moisture | Humidity | Very Low (rapid hydrolysis) | ³¹P NMR |

| Exposure to Air | Oxygen | Low (oxidation to P(V)) | ³¹P NMR |

It is important to note that the stability of phosphoramidites in solution can be nucleobase-dependent, with guanosine (B1672433) phosphoramidites being particularly susceptible to degradation.[7][8][9]

Conclusion

The chemical integrity of 2'-O-Me-A phosphoramidite is a critical factor for the successful synthesis of high-quality modified oligonucleotides. Adherence to strict storage and handling protocols is essential to minimize degradation through hydrolysis and oxidation. Regular quality control using techniques such as ³¹P NMR and HPLC is recommended to ensure the purity and reactivity of the phosphoramidite prior to its use in synthesis. By understanding the stability profile and implementing appropriate handling procedures, researchers and drug developers can ensure the reliable and efficient production of 2'-O-methylated oligonucleotides.

References

- 1. blog.entegris.com [blog.entegris.com]

- 2. 2'-OMe-A (Bz) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]

- 3. glenresearch.com [glenresearch.com]

- 4. lcms.cz [lcms.cz]

- 5. usp.org [usp.org]

- 6. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]

- 7. researchgate.net [researchgate.net]

- 8. 2024.sci-hub.ru [2024.sci-hub.ru]

- 9. The Degradation of dG Phosphoramidites in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gatekeeper of Oligonucleotide Synthesis: A Technical Guide to the Role of the DMT Group in Phosphoramidite Chemistry

For Researchers, Scientists, and Drug Development Professionals

In the precise world of synthetic nucleic acid chemistry, the 4,4'-dimethoxytrityl (DMT) group stands as a cornerstone of the widely adopted phosphoramidite (B1245037) method for oligonucleotide synthesis. Its strategic use as a temporary protecting group for the 5'-hydroxyl function of nucleosides is fundamental to the construction of high-fidelity DNA and RNA sequences. This in-depth technical guide elucidates the multifaceted role of the DMT group, from ensuring directional synthesis and enabling real-time monitoring to facilitating efficient purification of the final product.

The Core Function: A Reversible Guardian of the 5'-Hydroxyl Group

The primary role of the DMT group in phosphoramidite chemistry is to reversibly block the 5'-hydroxyl group of the nucleoside phosphoramidite monomers. This protection is crucial for several reasons:

-

Directional Control: Oligonucleotide synthesis proceeds in the 3' to 5' direction. By capping the 5'-end, the DMT group ensures that the incoming phosphoramidite monomer exclusively reacts with the free 3'-hydroxyl group of the growing oligonucleotide chain, which is anchored to a solid support. This prevents unwanted side reactions and ensures the sequential addition of nucleotides in the desired order.[1]

-

Prevention of Self-Polymerization: The DMT group's steric bulk and protective nature prevent the phosphoramidite monomers from reacting with each other in solution, which would lead to the formation of short, random oligomers.

-

Acid Lability: A key feature of the DMT group is its stability under the basic and neutral conditions of the coupling, capping, and oxidation steps of the synthesis cycle, yet its rapid and quantitative removal under mild acidic conditions.[1] This selective lability is the lynchpin of the cyclical nature of phosphoramidite synthesis.

The Phosphoramidite Synthesis Cycle: A Step-by-Step Walkthrough

The synthesis of an oligonucleotide is a cyclical process, with each cycle resulting in the addition of a single nucleotide. The DMT group plays a pivotal role in the initiation and regeneration of the reactive site for chain elongation.

A [label="Start: Support-Bound Nucleoside\n(5'-DMT Protected)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="1. Detritylation\n(Acid Treatment, e.g., 3% TCA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="Free 5'-Hydroxyl Group", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="2. Coupling\n(Activated Phosphoramidite + Activator, e.g., ETT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Phosphite Triester Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="3. Capping\n(Acetic Anhydride (B1165640) + N-Methylimidazole)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Capped Failure Sequences", fillcolor="#5F6368", fontcolor="#FFFFFF"]; H [label="4. Oxidation\n(Iodine Solution)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; I [label="Stable Phosphate (B84403) Triester\n(5'-DMT Protected)", fillcolor="#F1F3F4", fontcolor="#202124"];

A -> B [label="Remove DMT group"]; B -> C [label="Expose 5'-OH"]; C -> D [label="Add next nucleotide"]; D -> E; E -> F [label="Block unreacted 5'-OH"]; F -> G; E -> H [label="Stabilize backbone"]; H -> I; I -> B [label="Repeat cycle for\nnext nucleotide"]; }

Phosphoramidite Synthesis Cycle

Step 1: Detritylation (Deblocking) The cycle begins with the removal of the 5'-DMT group from the nucleoside attached to the solid support. This is achieved by treating the support with a mild acid, typically a solution of 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758) (DCM).[2] The acid cleaves the ether linkage, releasing the DMT group as a bright orange dimethoxytrityl cation (DMT+). The intensity of this color, which can be measured spectrophotometrically at approximately 495 nm, provides a real-time quantitative measure of the coupling efficiency of the previous cycle.[3]

Step 2: Coupling With the 5'-hydroxyl group now free, the next nucleoside monomer, in the form of a phosphoramidite, is introduced along with a weak acid activator, such as 5-(ethylthio)-1H-tetrazole (ETT) or 1H-tetrazole.[2][] The activator protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group. The exposed 5'-hydroxyl of the growing oligonucleotide chain then attacks the phosphorus atom, forming an unstable phosphite (B83602) triester linkage.[5] This reaction is highly efficient, with coupling efficiencies typically exceeding 99%.[3]

Step 3: Capping As the coupling reaction is not 100% efficient, a small fraction of the 5'-hydroxyl groups on the growing chains may remain unreacted. To prevent these "failure sequences" from participating in subsequent coupling steps, which would result in oligonucleotides with internal deletions, a capping step is performed.[6][7] A mixture of acetic anhydride and N-methylimidazole is used to acetylate these unreacted 5'-hydroxyl groups, rendering them inert for the remainder of the synthesis.[1]

Step 4: Oxidation The newly formed phosphite triester linkage is unstable and susceptible to cleavage under acidic conditions. Therefore, it is oxidized to a more stable pentavalent phosphate triester using a solution of iodine in a mixture of water, pyridine, and tetrahydrofuran (B95107) (THF).[2][5] This stabilized backbone is resistant to the acidic conditions of the subsequent detritylation step.

Following oxidation, the cycle is repeated, starting with the detritylation of the newly added nucleotide, until the desired oligonucleotide sequence is assembled.

Quantitative Data on Key Parameters

The efficiency and fidelity of oligonucleotide synthesis are critically dependent on the performance of each step in the cycle. The following tables summarize key quantitative data related to the role of the DMT group.

Table 1: Detritylation Efficiency and Depurination Risk

| Acidic Agent | Concentration | Depurination Half-Time (dA) | Detritylation Rate | Recommendation |

| Trichloroacetic Acid (TCA) | 3% in DCM | ~19 minutes[8] | Fast[9] | Suitable for short oligonucleotides where speed is critical, but carries a higher risk of depurination.[8][9] |

| Dichloroacetic Acid (DCA) | 3% in DCM | ~77 minutes[8] | Slower than TCA[9] | Recommended for the synthesis of long oligonucleotides to minimize depurination.[6][9] |

| Dichloroacetic Acid (DCA) | 15% in DCM | Faster than 3% DCA[8] | Faster than 3% DCA[8] | Can be used to increase detritylation speed while being less depurinating than 3% TCA.[8] |

Table 2: Coupling Efficiency Monitoring via DMT Cation

| Parameter | Value | Significance |

| Absorbance Maximum (λmax) | ~495 nm | The characteristic wavelength for spectrophotometric quantification of the released DMT cation. |

| Typical Stepwise Coupling Efficiency | >99%[3] | Essential for achieving a high yield of the full-length oligonucleotide. Lower efficiencies lead to a significant accumulation of failure sequences. |

The DMT Group in Oligonucleotide Purification: DMT-On vs. DMT-Off

The lipophilic nature of the DMT group provides a powerful handle for the purification of the desired full-length oligonucleotide from shorter "failure" sequences. This is the basis of the "DMT-on" purification strategy.[3][10]

A [label="Crude Oligonucleotide Mixture\n(DMT-On Full-Length + DMT-Off Failures)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Reverse-Phase (RP) Cartridge/Column", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Wash with Low % Acetonitrile", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Eluted Failure Sequences\n(DMT-Off)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; E [label="Bound Full-Length Product\n(DMT-On)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="On-Column or Post-Elution Detritylation\n(Acid Treatment)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Elute with High % Acetonitrile", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="Purified Full-Length Oligonucleotide\n(DMT-Off)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];

A -> B [label="Load"]; B -> C [label="Bind"]; C -> D; B -> E [style=dotted]; E -> F; F -> G; G -> H; }

DMT-On Purification Workflow

In DMT-on purification , the final detritylation step is omitted on the synthesizer, leaving the full-length product with the DMT group attached. This mixture of DMT-on full-length sequences and DMT-off failure sequences is then passed through a reverse-phase chromatography cartridge or column.[11][12] The hydrophobic DMT group causes the full-length oligonucleotides to bind strongly to the stationary phase, while the more polar, DMT-off failure sequences are washed away.[3][11] The purified DMT-on oligonucleotide is then eluted and subsequently treated with acid to remove the DMT group.[10]

In contrast, DMT-off purification involves removing the final DMT group on the synthesizer. The resulting mixture of full-length and failure sequences, which have similar polarities, is more challenging to separate by reverse-phase chromatography.

Table 3: Comparison of DMT-On and DMT-Off Purification

| Feature | DMT-On Purification | DMT-Off Purification |

| Principle | Separation based on the large hydrophobicity difference imparted by the DMT group.[3][11] | Separation based on small differences in hydrophobicity due to oligonucleotide length. |

| Efficiency | Highly effective at removing shorter failure sequences.[3] | Less effective at separating full-length products from n-1 sequences. |

| Purity | Generally results in higher purity of the final product. For example, a crude 21-mer RNA oligonucleotide of 76.7% purity can be purified to 97.5-98.5%.[12] | Lower resolution and typically lower final purity compared to DMT-on. |

| Yield | Yields can be high, for instance, 63.5-66.5% for a 21-mer RNA oligonucleotide.[12] | Can be lower due to co-elution of the desired product with impurities. |

| Post-Purification Step | Requires a separate detritylation step.[10] | No additional detritylation is needed. |

Experimental Protocols

The following are generalized protocols for the key steps involving the DMT group in phosphoramidite chemistry. Specific parameters may vary depending on the automated synthesizer, scale of synthesis, and the specific oligonucleotide sequence.

Protocol 1: Automated Detritylation

-

Reagent: 3% Trichloroacetic Acid (TCA) or 3% Dichloroacetic Acid (DCA) in Dichloromethane (DCM).[2][13]

-

Procedure:

-

The synthesis column containing the solid support-bound oligonucleotide is washed with an anhydrous solvent (e.g., acetonitrile).

-

The detritylation reagent is delivered to the column and allowed to react for a specified time (e.g., 60-180 seconds).

-

The eluent, containing the orange DMT cation, is directed to a spectrophotometer for absorbance reading at ~495 nm to monitor coupling efficiency.

-

The column is thoroughly washed with anhydrous acetonitrile (B52724) to remove all traces of acid before the next coupling step.[13]

-

Protocol 2: Automated Coupling

-

Reagents:

-

Phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile).

-

Activator solution (e.g., 0.45 M 1H-Tetrazole or 0.25 M ETT in anhydrous acetonitrile).[1]

-

-

Procedure:

-

The phosphoramidite and activator solutions are simultaneously delivered to the synthesis column.

-

The reaction is allowed to proceed for a specified coupling time (e.g., 30-600 seconds, depending on the monomer).[1]

-

The column is then washed with anhydrous acetonitrile to remove unreacted reagents.

-

Protocol 3: Automated Capping

-

Reagents:

-

Procedure:

-

Capping reagents A and B are delivered to the synthesis column.

-

The reaction is allowed to proceed for a specified time (e.g., 30-60 seconds) to acetylate unreacted 5'-hydroxyl groups.

-

The column is washed with anhydrous acetonitrile.

-

Protocol 4: Automated Oxidation

-

Reagent: 0.02-0.1 M Iodine in a solution of THF/water/pyridine.[2]

-

Procedure:

-

The oxidizing solution is delivered to the synthesis column.

-

The reaction is allowed to proceed for a specified time (e.g., 30 seconds) to convert the phosphite triester to a phosphate triester.

-

The column is washed with anhydrous acetonitrile.

-

Protocol 5: DMT-On Reverse-Phase HPLC Purification

-

Sample Preparation: After synthesis and cleavage from the solid support with DMT-on, the crude oligonucleotide solution is evaporated to dryness and redissolved in a suitable aqueous buffer (e.g., 0.1 M triethylammonium (B8662869) acetate (B1210297), TEAA).

-

Chromatography:

-

Column: C18 reverse-phase HPLC column.

-

Mobile Phase A: 0.1 M TEAA in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient of increasing acetonitrile concentration (e.g., 5% to 50% B over 30 minutes) is used to elute the oligonucleotides.[14]

-

Detection: UV absorbance at 260 nm.

-

-

Elution: The DMT-off failure sequences elute first, followed by the more hydrophobic DMT-on full-length product at a higher acetonitrile concentration.

-

Fraction Collection: The peak corresponding to the DMT-on product is collected.[14]

Protocol 6: Manual Detritylation of Purified DMT-On Oligonucleotides

-

Procedure:

-

The collected fraction containing the purified DMT-on oligonucleotide is evaporated to dryness.

-

The dried oligonucleotide is dissolved in the 80% acetic acid solution.

-

The solution is incubated at room temperature for 20-30 minutes.[2][15]

-

The detritylated oligonucleotide is then typically precipitated with ethanol (B145695) and sodium acetate to remove the acetic acid and the cleaved DMT group.[2]

-

Conclusion

The 4,4'-dimethoxytrityl group is an indispensable tool in modern phosphoramidite chemistry. Its role extends far beyond that of a simple protecting group. It acts as a gatekeeper, ensuring the orderly and directional assembly of oligonucleotides, provides a real-time diagnostic tool for monitoring synthesis efficiency, and serves as a purification handle that dramatically simplifies the isolation of high-purity, full-length products. A thorough understanding of the chemistry of the DMT group, including the kinetics of its cleavage and its behavior in different chromatographic systems, is essential for researchers and professionals engaged in the synthesis of oligonucleotides for research, diagnostic, and therapeutic applications.

References

- 1. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. atdbio.com [atdbio.com]

- 5. biotage.com [biotage.com]

- 6. blog.biosearchtech.com [blog.biosearchtech.com]

- 7. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 8. academic.oup.com [academic.oup.com]

- 9. glenresearch.com [glenresearch.com]

- 10. researchgate.net [researchgate.net]

- 11. dupont.com [dupont.com]

- 12. glenresearch.com [glenresearch.com]

- 13. glenresearch.com [glenresearch.com]

- 14. benchchem.com [benchchem.com]

- 15. DNA Purification - Manual Detritylation of Oligonucleotides [rothlab.ucdavis.edu]

Nuclease Resistance of Oligonucleotides Containing 2'-O-Methyladenosine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enhanced nuclease resistance conferred by the incorporation of 2'-O-Methyladenosine (2'-O-Me-A) into oligonucleotides. This modification is a cornerstone in the development of therapeutic oligonucleotides, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), where stability in biological fluids is paramount for efficacy. This document details the mechanism of action, presents quantitative stability data, provides detailed experimental protocols for assessing nuclease resistance, and illustrates relevant biological pathways and experimental workflows.

Introduction to 2'-O-Methyl RNA Modifications

Unmodified DNA and RNA oligonucleotides are rapidly degraded by endo- and exonucleases present in serum and within cells, significantly limiting their therapeutic potential.[1] Chemical modifications are therefore essential to improve their stability and pharmacokinetic properties. One of the most widely used and effective modifications is the methylation of the 2'-hydroxyl group of the ribose sugar, creating a 2'-O-methyl (2'-OMe) nucleotide.[2][3]

The 2'-O-methyl modification is a naturally occurring post-transcriptional modification found in tRNA and other small RNAs.[1] Its incorporation into synthetic oligonucleotides, including those containing 2'-O-Methyladenosine, offers a powerful strategy to increase resistance to nuclease degradation while maintaining or even enhancing binding affinity to target RNA.[2][3] This modification is crucial for applications such as antisense therapy and RNA interference (RNAi), where the oligonucleotide drug must remain intact to interact with its target mRNA.

Mechanism of Nuclease Resistance

The enhanced stability of 2'-O-methylated oligonucleotides stems from a combination of steric hindrance and conformational pre-organization. The methyl group at the 2' position of the ribose sugar sterically blocks the approach of nuclease enzymes, which would otherwise hydrolyze the phosphodiester backbone. This steric bulk is particularly effective against 3'-exonucleases, the predominant nuclease activity in serum.[1][3]

Furthermore, the 2'-O-methyl modification favors a C3'-endo sugar pucker conformation, which is characteristic of A-form helices (RNA-like). This pre-organization of the sugar moiety enhances the binding affinity (Tm) of the oligonucleotide for its complementary RNA target and contributes to the overall stability of the duplex, making it a less favorable substrate for nucleases.

Quantitative Nuclease Resistance Data

The inclusion of 2'-O-methyl modifications significantly increases the half-life of oligonucleotides in biological fluids. The following table summarizes comparative data on the stability of various modified oligonucleotides in human serum and cell culture medium.

| Oligonucleotide Modification | Half-life in Human Serum | Half-life in Cell Culture Medium (10% FCS) | Reference |

| Unmodified DNA | 1.5 hours | < 1 hour | [4] |

| Phosphorothioate (PS) | Highly Stable | Highly Stable | [4][5] |

| 2'-O-Methyl (gapmer) | Not specified | 5 hours | [5] |

| LNA (gapmer) | Highly Stable | Highly Stable | [4][5] |

| siRNA (unmodified) | Not specified | ~2 hours | [5] |

| Fully Chemically Modified siRNA (including 2'-OMe) | >24 to 48 hours (in 50% serum) | Not specified | [6] |

Note: "Highly Stable" indicates that the oligonucleotides showed minimal degradation over the course of the experiment. A "gapmer" refers to an oligonucleotide with a central region of unmodified DNA flanked by modified nucleotides.

Experimental Protocols

This section provides detailed methodologies for assessing the nuclease resistance of oligonucleotides containing 2'-O-Methyladenosine.

Serum Stability Assay

This protocol describes a method to evaluate the stability of oligonucleotides in the presence of serum nucleases.

Materials:

-

Oligonucleotide containing 2'-O-Methyladenosine (and unmodified control)

-

Fetal Bovine Serum (FBS) or Human Serum

-

Nuclease-free water

-

Phosphate-Buffered Saline (PBS)

-

Loading buffer (e.g., 9 M Urea, 15% glycerol)

-

Polyacrylamide gel (e.g., 15-20%)

-

TBE buffer (Tris/Borate/EDTA)

-

DNA stain (e.g., SYBR Gold or Ethidium Bromide)

-

Incubator at 37°C

-

Gel electrophoresis apparatus and power supply

-

Gel imaging system

Procedure:

-

Oligonucleotide Preparation: Resuspend the test and control oligonucleotides in nuclease-free water to a stock concentration of 20-100 µM.

-

Incubation with Serum:

-

For each time point (e.g., 0, 1, 2, 4, 8, 24 hours), prepare a reaction mixture containing the oligonucleotide (final concentration ~1-5 µM) and 50-90% serum in a total volume of 20-100 µL.

-

Incubate the samples at 37°C.

-

-

Sample Quenching: At each time point, take an aliquot of the reaction mixture and immediately add an equal volume of loading buffer to stop the nuclease activity. Store the samples on ice or at -20°C until analysis.

-

Polyacrylamide Gel Electrophoresis (PAGE):

-

Prepare a denaturing polyacrylamide gel (e.g., 15-20% acrylamide, 7 M urea) in TBE buffer.

-

Load the quenched samples into the wells of the gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom of the gel.

-

-

Visualization and Analysis:

-

Stain the gel with a suitable DNA stain according to the manufacturer's instructions.

-

Visualize the gel using a gel imaging system.

-

Quantify the intensity of the bands corresponding to the full-length oligonucleotide at each time point.

-

Calculate the percentage of intact oligonucleotide remaining at each time point relative to the 0-hour time point. The half-life can be determined by plotting the percentage of intact oligonucleotide versus time.

-

3'-Exonuclease Degradation Assay

This protocol is designed to assess the stability of oligonucleotides against a specific 3'-exonuclease, such as Snake Venom Phosphodiesterase (SVP) or Exonuclease III.

Materials:

-

Oligonucleotide containing 2'-O-Methyladenosine (and unmodified control), typically 5'-end labeled with a fluorescent dye or radioisotope for visualization.

-

3'-Exonuclease (e.g., Exonuclease III) and corresponding 10x reaction buffer.

-

Nuclease-free water.

-

Stop solution (e.g., EDTA-containing loading buffer).

-

Incubator at 37°C.

-

PAGE materials as described in the serum stability assay.

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, prepare the reaction mixture containing the labeled oligonucleotide (e.g., 0.1 µM), 1x reaction buffer, and nuclease-free water to the final volume.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Enzyme Digestion:

-

Initiate the reaction by adding the 3'-exonuclease (e.g., 1-5 units).

-

Incubate at 37°C.

-

-

Time Course Sampling:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), remove aliquots of the reaction and quench the digestion by adding an equal volume of stop solution.

-

-

Analysis:

-

Analyze the samples by denaturing PAGE as described previously.

-

The degradation of the oligonucleotide will be observed as a decrease in the intensity of the full-length band and the appearance of smaller fragments.

-

Quantify the amount of full-length oligonucleotide remaining at each time point to determine the rate of degradation.

-

Relevant Signaling Pathways

Oligonucleotides containing 2'-O-Methyladenosine are frequently employed in antisense and RNAi applications to modulate gene expression. The nuclease resistance imparted by this modification is critical for their function within these pathways.

Antisense Oligonucleotide (ASO) Mechanism

Antisense oligonucleotides are single-stranded nucleic acids designed to bind to a specific mRNA sequence. This binding can lead to the downregulation of the target protein through several mechanisms. 2'-O-methyl modifications are often used in ASOs that function via steric hindrance of translation, as they do not support RNase H cleavage.

Small Interfering RNA (siRNA) Pathway

siRNAs are double-stranded RNA molecules that mediate gene silencing through the RNA interference (RNAi) pathway. Chemical modifications like 2'-O-methylation are incorporated to improve the stability and reduce off-target effects of the siRNA duplex.

References

- 1. sg.idtdna.com [sg.idtdna.com]

- 2. Synthesis, gene silencing activity, thermal stability, and serum stability of siRNA containing four ( S )-5′- C -aminopropyl-2′- O -methylnucleosides ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00705C [pubs.rsc.org]

- 3. synoligo.com [synoligo.com]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. 2′-O-Methyl at 20-mer Guide Strand 3′ Termini May Negatively Affect Target Silencing Activity of Fully Chemically Modified siRNA - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Incorporating DMT-2'-O-Methyladenosine into Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of modified nucleotides is a cornerstone of modern oligonucleotide therapeutic development. Among these, 2'-O-Methylated nucleosides, such as 2'-O-Methyladenosine (2'-OMe-A), offer significant advantages by enhancing the nuclease resistance and thermal stability of oligonucleotides.[1][2][3] These properties are critical for applications such as antisense oligonucleotides, siRNAs, and aptamers, where stability in biological fluids and high affinity for target sequences are paramount.[2] This document provides a detailed protocol for the incorporation of DMT-2'-O-Methyladenosine into oligonucleotides using standard phosphoramidite (B1245037) chemistry on an automated solid-phase synthesizer.

Key Properties of 2'-O-Methylated Oligonucleotides

The 2'-O-Methyl modification confers several beneficial properties to oligonucleotides:

-

Increased Nuclease Resistance: The methyl group at the 2' position of the ribose sugar sterically hinders the approach of nucleases, thereby increasing the oligonucleotide's half-life in biological systems.[1][2] DNA oligonucleotides containing this modification are typically 5- to 10-fold less susceptible to DNases than their unmodified counterparts.[1]

-

Enhanced Thermal Stability: The 2'-O-Methyl modification locks the sugar pucker into an A-form geometry, which is characteristic of RNA. This pre-organization of the backbone leads to a more stable duplex with a complementary RNA strand, reflected in a higher melting temperature (Tm).[4] The presence of 2'-OMe nucleosides in RNA strands enhances the thermostability of the duplexes.[4]

-

Reduced Immunogenicity: In some instances, modified oligonucleotides can be less likely to trigger an innate immune response compared to unmodified sequences.

Quantitative Data Summary

The following tables summarize key quantitative data related to the incorporation of 2'-O-Methyladenosine and its effect on oligonucleotide properties.

Table 1: Coupling Efficiency and Deprotection Conditions

| Parameter | Condition/Reagent | Typical Value/Time | Notes |

| Phosphoramidite | DMT-2'-O-Methyladenosine-CE-Phosphoramidite | --- | Standard phosphoramidite for solid-phase synthesis.[5] |

| Activator | 5-Benzylthio-1H-tetrazole (0.25M in Acetonitrile) | >96% coupling efficiency | Recommended for improved coupling efficiency compared to 1H-tetrazole.[6] |

| Coupling Time | Standard automated synthesis cycle | 10-15 minutes | An extended coupling time is often recommended for modified phosphoramidites to ensure high coupling efficiency.[6] |

| Cleavage from Support & Base Deprotection | Ammonium hydroxide/Methylamine (AMA), 1:1 (v/v) | 10 minutes at 65°C | A common and rapid method for deprotection.[7][8] |

| Concentrated Ammonium Hydroxide | 8 hours at 55°C | A more traditional deprotection method. | |

| t-butylamine/water (1:3) | 6 hours at 60°C | An alternative mild deprotection condition.[7] |

Table 2: Impact of 2'-O-Methyl Modification on Duplex Thermal Stability (Tm)

| Duplex Type | Modification | Change in Tm (°C) per modification | Reference Sequence Context |

| RNA:RNA | 2'-O-Methyl | +1.3 to +1.8 | Varies depending on sequence and position. |

| DNA:RNA | 2'-O-Methyl in DNA strand | Small changes | Stability is not significantly altered.[1] |

| DNA:DNA | 2'-O-Methyl in one strand | +1.3 | For 2'-fluoro modification, which has a similar stabilizing effect.[4] |

Experimental Protocols

This section provides a detailed methodology for the incorporation of DMT-2'-O-Methyladenosine into an oligonucleotide sequence using an automated DNA/RNA synthesizer.

Materials and Reagents

-

DMT-2'-O-Methyladenosine-CE-Phosphoramidite

-

Standard DNA or RNA phosphoramidites (A, C, G, T/U)

-

Solid support (e.g., Controlled Pore Glass - CPG) functionalized with the initial nucleoside

-

Activator solution (e.g., 0.25 M 5-Benzylthio-1H-tetrazole in acetonitrile)

-

Capping solutions (Cap A and Cap B)

-

Oxidizer solution (e.g., Iodine in THF/water/pyridine)

-

Deblocking solution (e.g., Trichloroacetic acid in dichloromethane)

-

Anhydrous acetonitrile (B52724)

-

Cleavage and deprotection solution (e.g., Ammonium hydroxide/Methylamine, 1:1)

-

Purification columns and buffers (e.g., HPLC)

Automated Solid-Phase Synthesis Workflow

The following diagram illustrates the standard cycle for solid-phase oligonucleotide synthesis. When incorporating DMT-2'-O-Methyladenosine, the coupling step is performed using the modified phosphoramidite.

Caption: Workflow for solid-phase oligonucleotide synthesis incorporating DMT-2'-O-Methyladenosine.

Detailed Synthesis Protocol

-

Preparation:

-